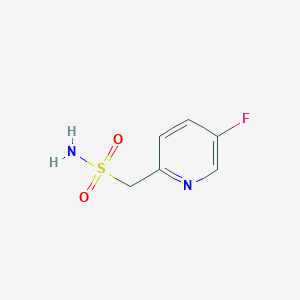

(5-Fluoropyridin-2-YL)methanesulfonamide

Description

Properties

Molecular Formula |

C6H7FN2O2S |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(5-fluoropyridin-2-yl)methanesulfonamide |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |

InChI Key |

JSIMFSZVCZOIOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

- Reactants: 5-Fluoropyridine derivatives, such as 5-fluoropyridine-2-amine or related intermediates.

- Reagent: Methanesulfonyl chloride (MsCl).

- Conditions: Elevated temperatures (~85-145°C), with controlled addition of MsCl to maintain reaction temperature, and stirring over several hours (usually 4-8 hours).

Reaction Protocol (Based on Patent US20030236437A1)

| Step | Description | Conditions & Notes |

|---|---|---|

| 1. Addition of MsCl | Methanesulfonyl chloride is added gradually to the pyridine derivative | Maintain temperature between 85-92°C; add at a rate to prevent temperature spikes; reaction monitored via GC for conversion |

| 2. Heating | Reaction mixture is heated to 140-145°C | Maintain pressure (~14-17 psig); evolved HCl gas vented; reaction stirred for 8 hours |

| 3. Work-up | Cool to ~85°C, then transfer to aqueous phase | Toluene or other solvents used to extract the sulfonamide; separation of organic and aqueous layers |

This process results in 2-(Methanesulfonyl)pyridine derivatives , which serve as key intermediates for further functionalization.

Amination to Form Sulfonamide

The next critical step involves converting the sulfonylated pyridine into the sulfonamide by nucleophilic substitution with an amine (e.g., ammonia or primary amines).

Amination Protocol

- Reagents: Ammonia (NH₃) or primary amines, often in the presence of a base such as triethylamine or sodium bicarbonate.

- Conditions: Mild to moderate heating (~80-120°C), in solvents like DMF or toluene.

Specific Procedure

- The sulfonyl chloride derivative is dissolved in a suitable solvent.

- Ammonia or an amine is introduced, and the mixture is heated under reflux.

- Reaction times vary from 3 to 18 hours depending on the nucleophile and temperature.

- The resulting This compound is isolated via filtration, extraction, or chromatography.

Example Data

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NH₃ | Toluene | 100°C | 6-8 hours | ~70-85 |

| Primary amines | DMF | 80-120°C | 3-18 hours | variable |

This method is well-documented for synthesizing sulfonamides from sulfonyl chlorides and amines, providing high yields under optimized conditions.

Alternative Synthetic Routes

Direct Sulfonylation of Pyridine-2-amine

An alternative approach involves directly sulfonylating 2-aminopyridine derivatives:

- Reactants: 2-Aminopyridine, MsCl.

- Conditions: Similar to the above, with temperature control and rapid addition to prevent over-sulfonylation.

- Outcome: Formation of This compound after subsequent purification.

Multi-step Functionalization

Some protocols involve initial chlorination or nitration of pyridine, followed by selective substitution with sulfonamide groups. These routes are less common due to complexity but may be employed for specific derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 85-145°C | Elevated to promote sulfonylation; controlled to prevent side reactions |

| Reagent Equivalents | MsCl: ~1.6 equivalents | Excess to ensure complete sulfonation |

| Reaction Time | 4-8 hours | Monitored via GC or TLC |

| Solvent | Toluene, DMF | Choice depends on subsequent steps and solubility |

Notes on Purification

- Post-reaction, the mixture is cooled, and the organic layer is separated.

- Washing with aqueous acid or base removes impurities.

- Final purification via recrystallization or chromatography yields high-purity This compound .

Summary Data Table

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Sulfonation | Methanesulfonyl chloride | 85-145°C, 4-8 hrs | 70-90% | Controlled addition, pressure maintained |

| Amination | NH₃ or primary amines | 80-120°C, 3-18 hrs | 70-85% | Solvent choice critical for yield |

| Purification | Recrystallization/Chromatography | Ambient | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

(5-Fluoropyridin-2-YL)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Methanesulfonamide Derivatives

- Electronic Effects: The 5-fluoropyridin-2-yl group in the target compound contrasts with methoxy (electron-donating) or hydroxyl (H-bond donor) substituents in analogs. Fluorine’s electron-withdrawing nature may reduce electron density on the pyridine ring, affecting reactivity and binding to biological targets compared to methoxy-substituted derivatives .

Physical and Crystallographic Properties

- Solubility and Stability: Crystalline forms of sulfonamide derivatives, such as the solvates described in (e.g., ethanol, acetone solvates), underscore the importance of solid-state packing. The fluoropyridyl group’s polarity may favor specific solvate formation or improve aqueous solubility compared to non-polar tert-butyl analogs .

- DFT Calculations : Studies on methanesulfonamides using DFT (e.g., free energy, molecular orbitals) suggest that fluorine substitution could lower the LUMO energy, increasing electrophilicity and reactivity in electron transfer processes .

Biological Activity

(5-Fluoropyridin-2-YL)methanesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a methanesulfonamide group. Its molecular formula is CHFNOS, with a molecular weight of approximately 194.21 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially increasing biological activity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain metabolic enzymes, particularly those in the cytochrome P450 family, which are crucial for drug metabolism and clearance. This inhibition could lead to altered pharmacokinetics and potential drug-drug interactions, making it a candidate for further investigation in drug development processes.

Anticancer Properties

Studies have demonstrated that this compound exhibits promising anticancer activity. For example, it has been shown to inhibit tubulin assembly in cancer cell lines, leading to mitotic arrest and cell death. In HeLa cells treated with this compound, live-cell microscopy revealed disruptions in spindle morphology, which is critical for proper chromosome alignment during cell division .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Case Studies

- Anticancer Activity in HeLa Cells : A study investigated the effects of this compound on HeLa cells, focusing on its ability to disrupt microtubule dynamics. The results indicated a significant increase in mitotic delay and cell death rates compared to untreated controls .

- Inhibition of Cytochrome P450 Enzymes : Research examining the interaction of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity, potentially affecting the metabolism of co-administered drugs.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some key comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-Cyclopropyloxy-3-fluoropyridin-2-YL)methanesulfonamide | Cyclopropyl group on pyridine | Different substitution pattern affecting reactivity |

| N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide | Cyclopropyl group at different position | Variation in biological activity due to position change |

| N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide | Fluorine at 2-position | Distinct properties due to altered substitution |

The unique substitution pattern on the pyridine ring of this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.